3-Bromo-7-methoxyimidazo[1,2-A]pyridine
Overview
Description
3-Bromo-7-methoxyimidazo[1,2-A]pyridine is a chemical compound with the molecular weight of 227.06 . Its IUPAC name is 3-bromo-7-methoxyimidazo[1,2-A]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,2-A]pyridine derivatives, including 3-Bromo-7-methoxyimidazo[1,2-A]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Molecular Structure Analysis
The molecular structure of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine is represented by the InChI code: 1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-A]pyridine derivatives are diverse. For instance, the conversion of imidazo[1,5-A]pyrimidine core into 3H-imidazo[4,5-B]pyridine occurs only under acidic conditions, involving the cleavage of the C–N bond and formation of the C–C bond .Physical And Chemical Properties Analysis
3-Bromo-7-methoxyimidazo[1,2-A]pyridine is a compound with a molecular weight of 227.06 . It is recommended to be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromo-7-methoxyimidazo[1,2-a]pyridine serves as a pivotal intermediate in the synthesis of various imidazo[1,2-a]pyridines, showcasing its utility in chemical synthesis. For instance, 3-aminoimidazo[1,2-a]pyridines have been successfully synthesized in the presence of ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br, highlighting a method with easy workup and reusability of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006). Moreover, the compound plays a role in the synthesis of novel selenylated imidazo[1,2-a]pyridines aimed at breast cancer chemotherapy, demonstrating its potential in the development of antitumor agents (Almeida et al., 2018).
Antitumor Activity
In the realm of cancer research, polymethoxylated fused pyridine ring systems, including imidazo[1,2-a]pyridine derivatives, have been evaluated for their antitumor activity. A series of such compounds were synthesized and screened, revealing a broad spectrum of antitumor activity against various cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009). This underscores the significant potential of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine derivatives in cancer treatment.
Novel Heterocyclization Method
The compound also serves as a cornerstone for a novel heterocyclization method aimed at synthesizing the core of marine alkaloids variolins and related azolopyrimidines. This method involves the reaction of 3-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine and tosylmethyl isocyanide under phase-transfer conditions, illustrating an innovative approach to creating complex molecular structures (Mendiola et al., 2004).
Fluorescent Properties
Additionally, 3-Bromo-7-methoxyimidazo[1,2-a]pyridine derivatives have been explored for their fluorescent properties. The synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, including derivatives of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine, demonstrated a wide variety of fluorescent emissions. These compounds offer promising applications in the development of luminescent materials and optical sensors (Shibahara et al., 2009).
Safety And Hazards
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-A]pyridine derivatives are being explored for their potential in this area . This indicates promising future directions for the research and development of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine and related compounds.
properties
IUPAC Name |
3-bromo-7-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGICXEKRCYOBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methoxyimidazo[1,2-A]pyridine | |
CAS RN |
342613-73-4 | |
Record name | 3-bromo-7-methoxyimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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